![molecular formula C21H18N4O4S B612030 6-(5-(苯磺酰胺)吡啶-3-基)咪唑并[1,2-a]吡啶-3-羧酸乙酯 CAS No. 1276110-06-5](/img/structure/B612030.png)

6-(5-(苯磺酰胺)吡啶-3-基)咪唑并[1,2-a]吡啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

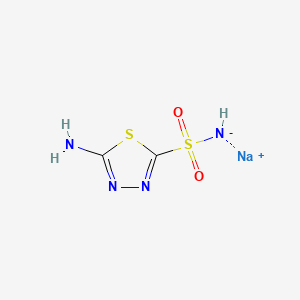

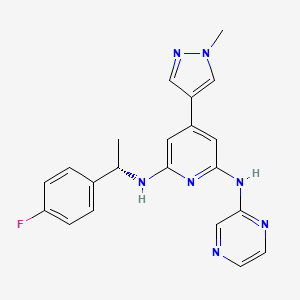

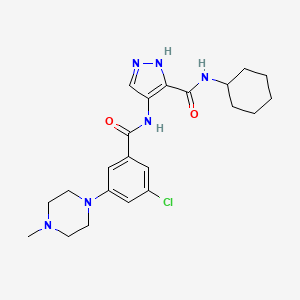

This compound, also known as HS-173, has the molecular formula C21H18N4O4S . It is an imidazo[1,2-a]pyridine derivative, which is a class of compounds known for their diverse biological activities.

Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine core, which is a bicyclic structure consisting of an imidazole ring fused with a pyridine ring . Attached to this core are a phenylsulfonamido group and an ethyl ester group .科学研究应用

Pancreatic Cancer Treatment

HS-173 has been identified as a potent inhibitor of PI3K, a protein that plays a significant role in cancer cell growth and survival. In pancreatic cancer, HS-173 has shown to suppress epithelial-mesenchymal transition (EMT) and metastasis, which are critical processes in cancer progression . It inhibits the growth of pancreatic cancer cells in a dose- and time-dependent manner and has the potential to improve the efficacy of radiotherapy by inhibiting DNA damage-repair pathways .

Anticancer Activity in Various Cancer Cell Lines

The compound has been evaluated for its anticancer properties across different cancer cell lines, including breast, lung, and prostate cancer. It has shown promising results in inhibiting the proliferation of these cancer cells, suggesting a broad spectrum of potential therapeutic applications .

Radiosensitization

HS-173 may act as a radiosensitizer, enhancing the effects of radiotherapy in cancer treatment. By inhibiting DNA repair pathways, it can potentially make cancer cells more susceptible to the damage caused by radiation .

Anti-Metastatic Effects

The compound has demonstrated significant anti-metastatic effects in preclinical models, particularly in inhibiting the spread of primary tumors to organs like the liver and lungs. This suggests its potential use in preventing cancer metastasis .

Hepatic Fibrosis Treatment

HS-173 exhibits anti-fibrolytic activity, which can be beneficial in treating hepatic fibrosis. It diminishes the expression of profibrotic mediators and reduces the severity of hepatic damage in animal models of induced fibrosis .

Cell Cycle Arrest and Apoptosis Induction

In hepatic stellate cells, HS-173 induces cell cycle arrest at the G2/M phase and triggers apoptosis. This is evidenced by morphological changes, activation of caspase-3, reduction in Bcl-2 levels, and loss of mitochondrial transmembrane potential .

Inhibition of PI3K/AKT/mTOR Signaling Pathway

HS-173’s ability to block the PI3K/AKT/mTOR signaling pathway is crucial since this pathway is often dysregulated in various cancers. By targeting this pathway, HS-173 can reduce tumor growth and proliferation .

Potential Use in Combination Therapies

Given its mechanism of action, HS-173 could be used in combination with other therapeutic agents to enhance the overall treatment efficacy, particularly in cancers where the PI3K/AKT/mTOR pathway is a key driver of disease progression .

安全和危害

Safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

属性

IUPAC Name |

ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKOTFCHZNXZMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1276110-06-5 |

Source

|

| Record name | HS-173 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276110065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HS-173 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758X982JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: HS-173 is a potent and selective inhibitor of the Phosphoinositide 3-Kinase alpha (PI3Kα) subtype. [, , ]

A: HS-173 inhibits PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently activated in various cancers. [, , , ] This inhibition leads to downstream suppression of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of tumor angiogenesis (formation of new blood vessels that supply tumors). [, , , , ] Additionally, HS-173 has been shown to enhance the sensitivity of cancer cells to radiation therapy by attenuating DNA damage repair mechanisms. [, ]

A: Research suggests that HS-173 can also impact the TGF-β/Smad signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a process that contributes to cancer cell invasion and metastasis. [] Furthermore, HS-173 has been shown to interact with the p38-mitogen-activated protein kinase (MAPK) pathway. []

ANone: This information is not explicitly provided in the provided research abstracts. A full structural characterization, including spectroscopic data, would require consulting the primary research publications or chemical databases.

A: While the provided abstracts don't offer detailed SAR studies, one study synthesized a series of 2-aminobenzothiazole derivatives as potential PI3Kα inhibitors. [] This suggests that structural modifications to the HS-173 scaffold are being investigated to improve potency, selectivity, or other pharmacological properties.

A: HS-173 has demonstrated promising anticancer activity in preclinical models of various cancers, including pancreatic cancer, breast cancer, non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and gastric cancer. [, , , , , , , ]

A: Yes, preclinical studies have investigated the in vivo efficacy of HS-173 using human tumor xenograft models in mice. [, , ] These studies have demonstrated that HS-173 can inhibit tumor growth and metastasis in vivo, supporting its potential as an anticancer therapeutic.

A: Research indicates that overexpression of the multidrug efflux transporters ABCB1 and ABCG2 can lead to resistance to HS-173. [] These transporters are known to pump drugs out of cells, reducing their intracellular concentration and effectiveness.

A: Studies have suggested that the Ras-MEK-ERK pathway might play a role in resistance to PI3K inhibitors like HS-173 in some cancer cells, potentially by compensating for PI3K inhibition. []

A: Yes, studies have indicated that HS-173 can promote tumor vessel normalization, improving the structure and function of blood vessels within the tumor microenvironment. [, ] This normalization has the potential to enhance drug delivery to tumor cells and improve the efficacy of chemotherapy.

A: Common techniques used in the research include cell viability assays (MTT, resazurin, trypan blue exclusion), flow cytometry for cell cycle and apoptosis analysis, Western blotting for protein expression and phosphorylation, immunohistochemistry, immunofluorescence, transmission electron microscopy, Doppler ultrasound, and small animal live imaging. [, , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-((6-((3'-(Aminomethyl)-5-methyl-[1,1'-biphenyl]-3-yl)oxy)-3,5-difluoropyridin-2-yl)oxy)butanoic acid](/img/structure/B611953.png)

![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)